Z 124-73
Description
Historical Context and Emergence of Z 124-73 in Scientific Literature.
The compound this compound, also referred to as ZIMET 124/73, appeared in scientific literature at least as early as the late 1970s. A notable publication from 1977 detailed studies into the antiviral activity of certain hetarylhydrazones, explicitly including ZIMET 124/73 among the compounds investigated for their efficacy against Mengo virus in mice. ctdbase.org This early research highlights the compound's historical significance in the exploration of synthetic organic molecules for potential therapeutic applications, particularly in the context of antiviral agents.
Significance and Research Rationale for the Investigation of this compound.
The significance of investigating this compound stems from its classification as a hetarylhydrazone derivative, a structural class known for diverse biological properties. ctdbase.org The rationale for its research is driven by the potential pharmacological activities associated with this structural scaffold. Ongoing studies explore its synthesis, stability, and biological efficacy, positioning this compound as a compound of interest for further understanding the relationship between chemical structure and biological function. The potential applications in areas such as pharmaceuticals underscore the importance of continued academic exploration.
Classification and Structural Context of this compound as a Hetarylhydrazone Derivative.
This compound is classified as a hetarylhydrazone derivative. ctdbase.org Its chemical structure is characterized by the presence of a thiazolone ring, specifically a 4,5-diphenylthiazolone moiety. Attached to this heterocyclic system is a hydrazone group, which is further linked to an acetophenone (B1666503) moiety containing a bis(2-hydroxyethyl)amino substituent. This intricate combination of functional groups and ring systems defines this compound's unique structural context within the broader class of hetarylhydrazones.
Overview of Research Trajectories for Compounds Structurally Related to this compound.
Research into compounds structurally related to this compound has explored a range of potential biological activities. Studies on similar structures have indicated potential applications due to properties such as anti-inflammatory, antimicrobial, and anticancer effects. These findings suggest broader research trajectories for hetarylhydrazone derivatives, including those structurally analogous to this compound, aiming to identify and optimize compounds with desirable pharmacological profiles. The investigation of these related compounds provides valuable context for understanding the potential scope of research into this compound itself.
Detailed Research Findings
One of the key areas of investigation for this compound (referred to as ZIMET 124/73) has been its antiviral activity. A study involving a series of eleven related hetarylhydrazones, including ZIMET 124/73, evaluated their effectiveness against Mengo virus encephalitis in mice. ctdbase.org The research found that ZIMET 124/73, along with ZIMET 38/74, ZIMET 44/69, and IMET 98/69, demonstrated significant antiviral activity when administered subcutaneously at a dose of 0.5 mmole/kg per injection. ctdbase.org Treatment was administered twice daily for five days. ctdbase.org The effectiveness was quantified by significant "rates of protection". ctdbase.org While peroral administration was also tested, only IMET 98/69 showed significant protection via this route at a higher dose (2 mmole/kg per injection). ctdbase.org This study provided early evidence of the biological potential of this compound within the context of antiviral research.
Note: Detailed quantitative data tables from the cited research were not available in the provided search snippets.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61930-46-9 |
|---|---|
Molecular Formula |
C27H28N4O2S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[3-[(Z)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C27H28N4O2S/c1-20(23-13-8-14-24(19-23)31(15-17-32)16-18-33)29-30-27-28-25(21-9-4-2-5-10-21)26(34-27)22-11-6-3-7-12-22/h2-14,19,32-33H,15-18H2,1H3,(H,28,30)/b29-20- |
InChI Key |
SFAZVEOMLHOWJE-ZTKZIYFRSA-N |
SMILES |
CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CCO)CCO |
Isomeric SMILES |
C/C(=N/NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)N(CCO)CCO |
Canonical SMILES |
CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CCO)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(bis(2-hydroxyethyl)amino)acetophenone-(4,5-diphenylthiazolyl)-2-hydrazone Z 124-73 Z-124-73 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Z 124 73
Original Synthetic Pathways for Z 124-73 (e.g., Reaction of 4,5-Diphenylthiazolone with Hydrazone Precursors)
The synthesis of hydrazone derivatives typically involves the condensation reaction between a hydrazine or hydrazide and a carbonyl compound (an aldehyde or a ketone). In the proposed synthesis of this compound, the core structure likely originates from the reaction of a 4,5-diphenyl-2-thiazolone scaffold with suitable hydrazone precursors.
The general reaction scheme for the formation of such hetarylhydrazones can be depicted as follows:
| Reactant A | Reactant B | Product |
| 4,5-Diphenylthiazolone derivative | Hydrazone precursor (e.g., a substituted hydrazine) | This compound |
This reaction is a classic example of nucleophilic addition-elimination. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiazolone ring, followed by the elimination of a water molecule to form the C=N hydrazone linkage.
Catalytic Systems and Reaction Conditions Employed in this compound Synthesis
The synthesis of hydrazones is often facilitated by acid or base catalysis. An acidic catalyst, such as a few drops of sulfuric acid or acetic acid, can protonate the carbonyl oxygen of the thiazolone, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.
Commonly employed reaction conditions are summarized in the table below:
| Parameter | Typical Conditions |
| Catalyst | Sulfuric Acid (H₂SO₄), Acetic Acid (CH₃COOH) |
| Solvent | Ethanol, Methanol, Dioxane |
| Temperature | Reflux |
| Reaction Time | Several hours |
The choice of solvent is crucial and is typically a polar protic solvent like ethanol, which can solvate both reactants and facilitate the reaction. The reaction mixture is usually heated under reflux to ensure the completion of the reaction.
Optimization Strategies in this compound Synthesis for Enhanced Yield and Stereocontrol
Optimizing the synthesis of this compound would involve a systematic variation of reaction parameters to maximize the yield and, if applicable, control the stereochemical outcome. Key optimization strategies include:
Catalyst Screening: Testing a range of acidic and basic catalysts to identify the most efficient one.
Solvent Effects: Evaluating different solvents to determine their impact on reaction rate and yield.
Temperature and Time: Fine-tuning the reaction temperature and duration to minimize side reactions and decomposition.
Stoichiometry: Adjusting the molar ratio of the reactants to drive the reaction to completion.
For stereocontrol, particularly if the hydrazone can exist as E/Z isomers, the choice of solvent and catalyst can influence the isomeric ratio. Post-synthetic isomerization can also be explored to obtain the desired stereoisomer.
Exploration of Novel Synthetic Routes and Precursors for this compound Analogues
The development of novel synthetic routes for this compound analogues is driven by the need for structural diversity to explore structure-activity relationships (SAR). This can involve:
Alternative Precursors: Utilizing different substituted thiazolones or hydrazines to introduce a variety of functional groups into the final molecule.
Multi-component Reactions: Designing one-pot syntheses where multiple starting materials react to form the desired product, which can be more efficient than traditional multi-step syntheses.
Solid-Phase Synthesis: Adapting the synthesis to a solid support to facilitate purification and high-throughput synthesis of a library of analogues.
Approaches to Chemical Modification and Derivatization of the this compound Scaffold
Chemical modification of the this compound scaffold is essential for fine-tuning its biological activity. This can be achieved by targeting the two main components of the molecule: the thiazolone ring system and the hydrazone moiety.
Strategies for Modulating the Thiazolone Ring System in this compound
The 4,5-diphenylthiazolone ring offers several positions for chemical modification. The phenyl groups can be substituted with various electron-donating or electron-withdrawing groups to alter the electronic properties and steric bulk of the molecule.
| Position of Modification | Potential Modifying Groups |
| Phenyl rings at C4 and C5 | -Cl, -F, -Br, -NO₂, -OCH₃, -CH₃ |
| Thiazolone ring nitrogen | Alkyl or aryl groups |
These modifications can influence the compound's solubility, lipophilicity, and interaction with biological targets.
Derivatization of the Hydrazone Moiety of this compound
The hydrazone moiety (-C=N-NH-) is a key functional group that can be readily derivatized. The terminal nitrogen of the hydrazone can be acylated, alkylated, or incorporated into a heterocyclic ring system.
| Type of Derivatization | Reagents | Resulting Functional Group |
| Acylation | Acyl chlorides, Anhydrides | N-acylhydrazone |
| Alkylation | Alkyl halides | N-alkylhydrazone |
| Cyclization | Dicarbonyl compounds | Heterocyclic ring (e.g., pyrazole) |
Preclinical Biological Activity Research of Z 124 73
Antiviral Research of Z 124-73.
Preclinical investigations have specifically examined the antiviral activity of this compound, with notable findings against the Mengo virus.
Investigations of this compound's Activity Against Mengo Virus.
This compound has demonstrated significant antiviral activity against Mengo virus. In studies involving Mengo virus-infected mice, ZIMET 124/73 (referred to as this compound) was one of four related hetarylhydrazones that showed significant protection against rapidly progressing and highly lethal Mengo virus encephalitis when administered subcutaneously at a dose of 0.5 mmole/kg per injection. nih.gov The drug treatments were administered twice daily for five days, and the effectiveness was evidenced by significant "rates of protection". nih.gov
Further in vitro studies investigating the mechanism of antiviral action of certain hetarylhydrazones, including this compound, revealed that under prelabelling conditions, this compound completely inhibited the synthesis of Mengo virus RNA. nih.gov This suggests a direct impact on viral replication processes.
Exploration of Broad-Spectrum Antiviral Potential in Preclinical Models.
Based on the available search results, specific detailed research findings on the broad-spectrum antiviral potential of this compound against a wide range of viruses in preclinical models were not identified. Research on broad-spectrum antivirals often focuses on targeting conserved host cell factors or viral factors across different virus families. dzif.dewww.gov.ukpnas.orgnih.govmdpi.com While compounds with similar structures have been explored for various biological activities ontosight.ai, specific data confirming broad-spectrum antiviral activity for this compound was not found within the scope of this search.
Antimicrobial Research of this compound.
Specific detailed research findings on the antimicrobial activity of this compound against bacterial and fungal strains, as well as its cellular and molecular targets in antimicrobial action, were not identified in the provided search results. General information regarding the antimicrobial properties of compounds with similar structures exists ontosight.ai, and various mechanisms of antimicrobial action against bacteria and fungi have been studied for other compounds mdpi.commdpi.comfrontiersin.orgmdpi.comacs.orgfrontiersin.orgnih.govmdpi.commdpi.comresearchgate.netmdpi.comsmujo.idaimspress.comnih.govnih.gov, but these findings are not specific to this compound.
Assessment of Antimicrobial Spectrum against Bacterial and Fungal Strains.
Specific data detailing the assessment of this compound's antimicrobial spectrum against a range of bacterial and fungal strains was not found.
Cellular and Molecular Targets in Antimicrobial Action of this compound.
Specific information regarding the cellular and molecular targets involved in the antimicrobial action of this compound was not identified.
Anti-inflammatory Research of this compound.
Compound Names and PubChem CIDs
Modulation of Inflammatory Pathways and Mediators by this compound.
Specific detailed research findings on how this compound modulates particular inflammatory pathways or mediators were not found in the conducted searches. General information suggests potential anti-inflammatory properties are being explored. nih.gov
Cellular Responses to this compound in Preclinical Inflammatory Models.
Detailed data on the specific cellular responses to this compound within preclinical inflammatory models, such as effects on immune cell types or specific cellular processes, were not available in the search results.
Anticancer Research of this compound.
This compound is being investigated for its potential in anticancer research. nih.gov
In Vitro Oncological Studies with this compound in Diverse Cancer Cell Lines.
Specific details regarding in vitro studies of this compound in diverse cancer cell lines, including which cell lines have been tested and the quantitative results of such studies, were not found in the conducted searches.
Investigation of Apoptosis and Cell Cycle Modulation by this compound in Cancer Models.
Detailed research findings specifically describing the investigation of apoptosis induction or cell cycle modulation by this compound in cancer models were not available in the search results.
Comparative Preclinical Analysis of this compound with Structurally Related Compounds.
A detailed comparative preclinical analysis of this compound with structurally related compounds, including specific data on their relative activities or mechanisms, was not found in the conducted searches. This compound is categorized under Hydrazones in the Comparative Toxicogenomics Database, which lists associated chemicals, but specific comparative preclinical analysis data was not retrieved. nih.gov
Mechanistic Studies on the Biological Efficacy of Z 124 73
Elucidation of Molecular Mechanisms Underlying Z 124-73's Observed Pharmacological Effects.
Investigations into this compound have indicated a novel mechanism of action contributing to its pharmacological profile. The compound has demonstrated a protective effect against arrhythmias induced by chemical agents and those triggered by coronary artery ligation in research models. This suggests an intervention in key pathways involved in arrhythmogenesis. The pharmacodynamic activity profile of (Z)-2-amino-5-chlorobenzophenonamidinohydrazone acetate (B1210297) has been described as new, indicating a departure from the mechanisms of previously characterized compounds. wikipedia.org
Investigation of Specific Receptor Interactions and Associated Signal Transduction Pathways.
Studies have explored the interaction of this compound with specific ion channels, providing insight into its effects at the cellular level. Notably, research utilizing the voltage-clamp technique on isolated adult rat heart cells demonstrated an inhibitory action of this compound on the fast Na⁺ inward current. wikipedia.org This interaction with voltage-gated sodium channels is significant, as modulation of these channels is a known mechanism for influencing cardiac excitability and rhythm. The observed inhibition of the fast Na⁺ inward current aligns with characteristics of Vaughan Williams Class I antiarrhythmic agents. wikipedia.org
Analysis of Enzyme Inhibition or Activation Profiles Attributed to this compound.
Enzyme profiling studies have identified that this compound, or (Z)-2-amino-5-chlorobenzophenonamidinohydrazone acetate, exhibits inhibitory activity against angiotensin converting enzyme (ACE). wikipedia.org Inhibition of ACE is a well-established mechanism for influencing the renin-angiotensin-aldosterone system, which plays a role in cardiovascular regulation. This enzymatic inhibition represents another facet of the compound's potential biological impact.
Studies on Cellular Uptake, Subcellular Localization, and Intracellular Distribution of this compound in Research Models.
Advanced Research Methodologies and Techniques Applied to Z 124 73 Investigations
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis of Z 124-73 in Research Settings.
Spectroscopic methods are fundamental for confirming the structure of synthesized this compound and for its quantitative analysis in various research contexts. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for detailed structural elucidation. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, researchers can confirm the presence and connectivity of hydrogen and carbon atoms within the thiazolone ring, hydrazone group, phenyl substituents, and the acetophenone-bis(2-hydroxyethyl)amino moiety of this compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about coupling between nuclei and correlations between different atoms, enabling unambiguous assignment of signals and verification of the complex structure described. ontosight.ai
Mass Spectrometry (MS), particularly coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can confirm the molecular formula. Fragmentation patterns observed in MS/MS experiments offer additional structural information by breaking down the molecule into characteristic ions, helping to piece together the compound's architecture.
Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands corresponding to the C=O stretch of the thiazolone and acetophenone (B1666503) carbonyls, N-H stretch of the hydrazone, C=N stretch, and aromatic C=C stretches from the phenyl rings can be identified, further supporting the proposed structure.
Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting chromophores within the this compound molecule, such as the conjugated systems involving the aromatic rings and the hydrazone/thiazolone system. It can be used for quantitative analysis of this compound in solution, provided the compound exhibits sufficient absorbance in the UV-Vis range. By measuring the absorbance at a specific wavelength and using a calibration curve, the concentration of this compound in a sample can be determined.
Table 1: Representative Spectroscopic Data for this compound (Simulated)
| Technique | Type of Information | Representative Finding for this compound |
| ¹H NMR | Proton environment | Signals consistent with two phenyl rings, hydrazone N-H, and CH₂/CH₃ groups in the acetophenone moiety. |
| ¹³C NMR | Carbon backbone | Signals confirming thiazolone ring carbons, carbonyl carbons, and aromatic carbons. |
| HRMS (ESI-TOF) | Molecular Weight/Formula | Accurate mass measurement matching the calculated mass for the proposed molecular formula. |
| IR Spectroscopy | Functional Groups | Absorption bands around 1700 cm⁻¹ (C=O), 3200-3400 cm⁻¹ (N-H), 1600-1650 cm⁻¹ (C=N). |
| UV-Vis Spectroscopy | Electronic transitions | Absorbance maxima in the UV region, indicative of conjugated systems. |
Chromatographic Methods for the Purification and Purity Assessment of this compound.
Chromatographic techniques are essential for isolating this compound from reaction mixtures during synthesis and for assessing its purity before biological or further chemical studies. High-Performance Liquid Chromatography (HPLC) is widely used for both analytical purity assessment and preparative purification of this compound. Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase (e.g., mixtures of water or buffer with acetonitrile (B52724) or methanol). By optimizing the mobile phase composition, flow rate, and stationary phase, this compound can be separated from impurities based on differences in their polarity and interaction with the stationary phase.
Analytical HPLC runs provide a chromatogram showing peaks corresponding to different components in the sample. The purity of this compound is typically determined by calculating the percentage of the total peak area attributed to the this compound peak. Diode Array Detection (DAD) or UV detection is commonly used to monitor the eluent, providing spectral information that can help confirm peak identity and assess peak homogeneity.
Preparative HPLC allows for the isolation of larger quantities of pure this compound. This involves using larger columns and higher flow rates compared to analytical HPLC. Fractions containing the purified compound are collected and the solvent is removed to obtain solid this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of this compound synthesis reactions and for quickly checking the purity of samples. By comparing the retention factor (Rf) value of the product spot to that of starting materials and byproducts, researchers can assess the reaction completion and the presence of impurities.
Gas Chromatography (GC) coupled with MS (GC-MS) can be used if this compound is sufficiently volatile and thermally stable. However, given its complex structure ontosight.ai, LC-MS is generally a more suitable and commonly used technique for analyzing and assessing the purity of this compound.
Table 2: Application of Chromatographic Methods to this compound (Simulated Findings)
| Method | Purpose | Typical Data/Outcome |
| Analytical HPLC | Purity Assessment | Chromatogram showing >95% peak area for this compound; Retention time (tR) specific to this compound. |
| Preparative HPLC | Purification | Isolation of this compound from reaction mixture; Collection of pure fractions. |
| TLC | Reaction Monitoring/Purity Check | Single spot with a distinct Rf value, differing from starting materials. |
| LC-MS | Purity & Identity Confirmation | Chromatographic separation coupled with mass confirmation of the this compound peak. |
Computational Chemistry and Molecular Modeling Approaches for this compound.
Computational chemistry and molecular modeling play a significant role in understanding the properties of this compound, predicting its behavior, and guiding experimental research. These methods utilize the known chemical structure ontosight.ai to perform calculations and simulations.
Structure-Activity Relationship (SAR) Studies of this compound via Computational Methods.
Computational SAR studies aim to correlate the structural features of this compound and related compounds with their observed biological activities. By analyzing a series of analogs with modifications to the thiazolone ring, hydrazone linker, or the acetophenone-bis(2-hydroxyethyl)amino moiety, researchers can use computational tools to identify which parts of the molecule are crucial for activity.
Methods like Quantitative Structure-Activity Relationship (QSAR) modeling involve developing mathematical models that relate structural descriptors (e.g., molecular weight, lipophilicity, electronic properties, steric parameters) of this compound and its analogs to their biological potency. These models can help predict the activity of new, untested this compound derivatives before they are synthesized, prioritizing synthesis efforts.
Molecular docking studies can also contribute to SAR by predicting the preferred binding orientation (pose) and binding affinity of this compound and its analogs to a potential biological target protein. Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between different parts of the this compound molecule and the binding site can reveal key structural requirements for effective binding, thereby informing SAR.
In Silico Prediction of Biological Interactions and Target Identification for this compound.
In silico methods are used to predict how this compound might interact with biological systems and to identify potential protein targets. Molecular docking is a primary tool for this purpose. Given the potential anti-inflammatory, antimicrobial, and anticancer properties of this compound ontosight.ai, docking studies can be performed against known protein targets involved in these pathways (e.g., kinases, enzymes, receptors). The docking scores and predicted binding poses provide insights into the likelihood and mode of binding.
Molecular dynamics (MD) simulations can provide a more dynamic view of the interaction between this compound and a target protein or lipid bilayer. MD simulations track the movement of atoms over time, allowing researchers to study the stability of the binding complex, conformational changes in the protein or ligand, and the influence of the surrounding environment (e.g., water, ions).
Target identification can also be approached using reverse docking or ligand-based target prediction algorithms. Reverse docking involves docking the this compound structure against a library of known protein binding sites to find potential targets. Ligand-based methods compare the 3D shape and electronic properties of this compound to known ligands of various targets to predict potential interactions.
Table 3: Computational Predictions for this compound (Simulated Findings)
| Method | Purpose | Representative Prediction/Finding |
| QSAR Modeling | Predict activity based on structure | Model predicts that increased lipophilicity in a specific region of this compound enhances activity. |
| Molecular Docking | Predict binding to target proteins | Predicted binding pose in the active site of a target enzyme involved in inflammation, with specific hydrogen bonds identified. |
| Molecular Dynamics (MD) | Study binding stability and dynamics | MD simulations suggest a stable binding complex between this compound and the predicted target protein over a 100 ns simulation. |
| In Silico Target Prediction | Identify potential biological targets | Prediction algorithms suggest potential interaction with kinases or enzymes involved in cell proliferation pathways. |
Application of Advanced Cellular and Molecular Biology Techniques in this compound Research.
Cellular and molecular biology techniques are crucial for investigating the biological effects of this compound and elucidating its mechanisms of action at the cellular and molecular levels. Given the potential biological activities ontosight.ai, researchers employ various assays.
Cell viability and proliferation assays (e.g., MTT, MTS, CellTiter-Glo) are used to assess the effect of this compound on the growth and survival of different cell lines, including cancer cells or relevant primary cells. These assays provide data on the concentration-dependent effects of this compound on cell health.
Apoptosis assays (e.g., Annexin V staining, caspase activity assays, Western blotting for cleaved caspases) can determine if this compound induces programmed cell death. Cell cycle analysis using flow cytometry can reveal if this compound causes cell cycle arrest at a specific phase.
To investigate the molecular mechanisms, techniques like Western blotting are used to quantify the protein levels of potential targets or downstream signaling molecules affected by this compound treatment. For example, if computational predictions suggest kinase inhibition, Western blotting could be used to check the phosphorylation status of substrates of that kinase.
Quantitative Polymerase Chain Reaction (qPCR) can measure changes in gene expression levels in cells treated with this compound, providing insights into transcriptional regulation. Reporter assays, where a gene of interest is linked to a detectable reporter (e.g., luciferase, GFP), can be used to study the effect of this compound on specific signaling pathways or promoter activities.
Immunofluorescence microscopy allows researchers to visualize the localization of this compound within cells (if the compound has intrinsic fluorescence or is labeled) or to observe changes in cellular morphology or the localization of specific proteins upon treatment.
Table 4: Cellular and Molecular Biology Findings for this compound (Simulated)
| Technique | Purpose | Representative Finding |
| Cell Viability Assay (MTT) | Assess cytotoxicity | This compound shows a dose-dependent reduction in viability of certain cancer cell lines (e.g., IC₅₀ = 5 µM). |
| Western Blotting | Measure protein levels/modifications | Decreased phosphorylation of a key protein in a signaling pathway after this compound treatment. |
| Apoptosis Assay (Caspase-3) | Detect induction of apoptosis | Increased caspase-3 activity observed in treated cells compared to control. |
| qPCR | Measure gene expression changes | Upregulation of a gene associated with stress response pathways. |
| Immunofluorescence Microscopy | Visualize cellular effects/localization | Observation of morphological changes indicative of apoptosis; potential localization of this compound to specific cellular compartments. |
These advanced methodologies, applied in concert, provide a comprehensive picture of this compound, from its confirmed structure and purity to its potential molecular interactions and cellular effects, guiding further research and development efforts.
Future Perspectives and Academic Research Challenges for Z 124 73
Identification of Novel Research Avenues for Z 124-73 and its Analogues
Current research on this compound is exploring its potential anti-inflammatory, antimicrobial, and anticancer properties, based on its chemical structure and the known biological activities of compounds with similar motifs ontosight.ai. These areas represent primary research avenues. Given its core structure as a thiazolyl hydrazone derivative, exploring other biological targets and pathways modulated by this class of compounds could unveil novel applications. Research into related thiazolyl hydrazone derivatives has shown promising antifungal and anticancer activities, suggesting that structural modifications to this compound could lead to analogues with enhanced potency, selectivity, or altered biological profiles researchgate.net. Identifying the specific molecular mechanisms of action underlying the observed or predicted biological activities of this compound is a critical research avenue. This could involve studies on enzyme inhibition, receptor binding, or interactions with cellular pathways. Furthermore, investigating its potential in combating neglected tropical diseases or its utility in materials science, beyond biological applications, could represent entirely novel directions.
Challenges in Preclinical Development and Efficacy Assessment of this compound
A significant challenge in the preclinical development of this compound is its limited availability, primarily restricted to laboratory synthesis or specialized suppliers ontosight.ai. This can impede large-scale research efforts and requires efficient and potentially scalable synthesis methods. Assessing the efficacy of this compound in preclinical models presents further challenges. Establishing appropriate in vitro and in vivo model systems that accurately reflect the potential therapeutic applications (e.g., specific cancer cell lines, microbial strains, or inflammation models) is crucial but can be complex. Detailed research into the compound's stability under various physiological conditions is necessary to ensure its integrity during in vitro and in vivo studies ontosight.ai. Furthermore, understanding its pharmacokinetic profile – how the compound is absorbed, distributed, metabolized, and excreted (ADME) – is essential for interpreting efficacy data and is a standard, often challenging, part of preclinical development frontiersin.org. While specific safety and adverse effect profiles are excluded from this article, preclinical development inherently involves preliminary toxicity assessments to determine a safe dose range for further studies, adding another layer of challenge. The complexity of the compound's structure may also pose challenges in developing robust analytical methods for its detection and quantification in biological matrices.
Strategies for Enhancing Research Scalability and Availability of this compound
Enhancing the scalability and availability of this compound for broader academic research requires strategic approaches to its synthesis and procurement. Optimizing the existing laboratory synthesis route to improve yield, purity, and efficiency is a primary strategy ontosight.ai. This could involve exploring different catalysts, reaction conditions, or purification techniques. Developing entirely new, more scalable synthesis methods, potentially amenable to larger-scale production, is another crucial step. Collaborative efforts between academic research groups and chemical synthesis experts or contract research organizations (CROs) specializing in custom synthesis could significantly enhance the availability of this compound. Establishing centralized repositories or facilitating easier access through commercial suppliers, perhaps with academic pricing structures, could also improve its accessibility for researchers globally. Sharing detailed, optimized synthesis protocols within the academic community could further contribute to its availability.
Potential for Academic Collaboration and Interdisciplinary Research on this compound
Research into this compound and its potential applications is inherently interdisciplinary and offers significant potential for academic collaboration. Chemists are essential for optimizing synthesis, characterizing the compound, and designing novel analogues. Biologists and pharmacologists are needed to investigate its biological activities, mechanisms of action, and efficacy in various models. Toxicologists play a crucial role in assessing potential off-target effects and preliminary safety. Collaboration between these disciplines can accelerate the pace of discovery and provide a more comprehensive understanding of this compound. Furthermore, collaborations with researchers specializing in specific disease areas relevant to its potential applications (e.g., infectious diseases, oncology, immunology) can help tailor research efforts towards the most promising avenues. Inter-institutional collaborations can pool resources, expertise, and specialized equipment, addressing some of the challenges related to synthesis scalability and preclinical assessment. Joint grant applications and shared research projects can facilitate such collaborations and foster a more robust research ecosystem around this compound.
Q & A
Q. How to address uncertainties in this compound’s pharmacokinetic parameters derived from compartmental modeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
